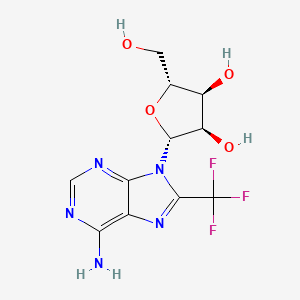

8-(Trifluoromethyl)adenosine

Description

Contextualization within Nucleoside Analogue Research

8-(Trifluoromethyl)adenosine is a synthetic derivative of the natural nucleoside adenosine (B11128). It belongs to a broad class of compounds known as nucleoside analogues, which are structurally similar to the building blocks of DNA and RNA. The modification of natural nucleosides is a fundamental strategy in medicinal chemistry and chemical biology. nih.gov These alterations can involve changes to the nucleobase, the sugar moiety, or the phosphate (B84403) group, with the goal of creating molecules with novel biological activities. nih.gov

Nucleoside analogues have a rich history in therapeutic applications, particularly as antiviral and anticancer agents. nih.gov By mimicking natural nucleosides, these analogues can interact with various enzymes and receptors, potentially disrupting pathological processes. researchgate.net The introduction of a trifluoromethyl group at the 8-position of the adenosine purine (B94841) ring, creating this compound, is a specific modification aimed at exploring new chemical space and biological function within this established class of molecules. researchgate.netresearchgate.net

Rationale for Trifluoromethylation in Nucleoside Chemistry and its Impact on Research

The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's properties. acs.orgnih.gov The CF3 group is highly electronegative and lipophilic, and its introduction can significantly alter a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability. nih.govnih.gov

In the context of nucleoside chemistry, trifluoromethylation is employed to fine-tune the electronic and steric properties of the nucleobase. acs.orgnih.gov This can lead to derivatives with altered abilities to interact with key enzymes or receptors. researchgate.netnih.gov For instance, the trifluoromethyl group can influence the conformational preferences of the nucleoside and its interactions within the active sites of proteins. nih.gov The pursuit of trifluoromethylated nucleosides like this compound is driven by the potential to develop more potent and selective therapeutic agents or valuable molecular probes for studying biological systems. researchgate.netacs.org The unique properties of the 19F nucleus also make these compounds useful for nuclear magnetic resonance (NMR) studies. acs.orgnih.gov

Historical Development of Research on the Compound and Related Structures

Early research into trifluoromethylated purines faced significant technical hurdles, which limited the synthesis of a wide range of analogues. google.com Initial methods for introducing a trifluoromethyl group often required harsh conditions and resulted in low yields. nih.gov

A notable advancement came with the work of Kobayashi and coworkers, who developed a method for the trifluoromethylation of halogenated purine ribosides using a CF3-copper complex. nih.gov While this multi-step synthesis was operationally demanding, it provided a viable route to C8-trifluoromethylated purine ribosides. nih.gov More recently, direct trifluoromethylation methods using reagents like CF3SO2Na have been reported, offering milder conditions and improved yields for the synthesis of compounds such as 8-CF3-2′-deoxyadenosine. researchgate.netresearchgate.net The development of these more efficient synthetic routes has been crucial in enabling broader investigation into the properties and potential applications of this compound and related structures. researchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

76513-89-8 |

|---|---|

Molecular Formula |

C11H12F3N5O4 |

Molecular Weight |

335.24 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-8-(trifluoromethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H12F3N5O4/c12-11(13,14)10-18-4-7(15)16-2-17-8(4)19(10)9-6(22)5(21)3(1-20)23-9/h2-3,5-6,9,20-22H,1H2,(H2,15,16,17)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

HQKJJDQNHQUFLL-UUOKFMHZSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)C(F)(F)F)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)C(F)(F)F)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Diverse Synthetic Pathways to 8-(Trifluoromethyl)adenosine

The synthesis of this compound can be broadly categorized into two main strategies: the direct modification of a pre-existing adenosine (B11128) scaffold and the construction of the trifluoromethylated purine (B94841) ring from simpler acyclic precursors, known as de novo synthesis. nih.gov

Nucleosidic Modification Strategies via Direct Trifluoromethylation

Direct C-H trifluoromethylation of adenosine derivatives presents an efficient route to this compound. nih.govacs.org This approach avoids the lengthy steps often associated with de novo synthesis. These direct methods can be further classified based on the nature of the trifluoromethylating agent.

Radical trifluoromethylation has emerged as a powerful tool for the synthesis of this compound. nih.govacs.org These methods typically involve the generation of a trifluoromethyl radical (•CF3), which then attacks the electron-rich C8 position of the purine ring.

A notable protocol utilizes sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as the Langlois reagent, as the source of the •CF3 radical. acs.orgsantiago-lab.com The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (t-BuOOH). researchgate.netresearchgate.net This method has been successfully applied to the direct trifluoromethylation of various nucleoside derivatives. acs.org

Another significant advancement in radical trifluoromethylation involves the use of zinc(II) bis(trifluoromethanesulfonyl) dihydrate, [(CF3SO2)2Zn·2H2O]. nih.gov This reagent, in combination with an oxidant, has been shown to effectively trifluoromethylate protected adenosine derivatives at the C8 position. nih.govacs.org The protection of the hydroxyl groups of the ribose moiety is often crucial for achieving good yields and simplifying product isolation. acs.org For instance, subjecting 2′,3′,5′-tri-O-acetyladenosine to these conditions yields the 8-trifluoromethylated product. nih.govacs.org

The choice of solvent and temperature plays a critical role in the success of these radical reactions. Mixtures of acetic acid and dimethyl sulfoxide (B87167) (DMSO) at low temperatures have been found to provide higher yields in some cases. nih.gov

Electrophilic trifluoromethylating agents are another important class of reagents for the synthesis of this compound. acs.org These reagents act as a source of an electrophilic "CF3+" equivalent that can react with nucleophilic centers on the adenosine molecule.

One of the earliest approaches involved the use of a CF3-copper complex to trifluoromethylate halogenated purine ribosides, such as 8-bromoadenosine (B559644) derivatives. nih.govresearchgate.net While effective, this method can be operationally demanding. nih.gov

More recent developments have focused on hypervalent iodine reagents and sulfonium (B1226848) salts. researchgate.net Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are powerful electrophilic trifluoromethylating agents. enamine.nettcichemicals.comnih.gov These reagents can transfer a trifluoromethyl group to a variety of nucleophiles. enamine.net While their direct application to unprotected adenosine might be challenging, they are valuable tools in the broader context of trifluoromethylation chemistry. researchgate.net

The trifluoromethylation of a protected 8-bromoadenosine derivative using methyl fluorosulfonyl-difluoroacetate/copper iodide (FSO2CF2CO2Me/CuI) has also been reported, showcasing an alternative electrophilic strategy. mdpi.com

De Novo Synthesis Approaches for Related Trifluoromethylated Purines

While direct modification of adenosine is common, de novo synthesis offers a versatile alternative for constructing trifluoromethylated purine systems. nih.gov This approach involves building the purine ring system from acyclic precursors that already contain the trifluoromethyl group. nih.govresearchgate.net This strategy can be particularly useful for accessing purine analogues that are difficult to prepare through direct functionalization. The process typically involves the sequential construction of the imidazole (B134444) and then the pyrimidine (B1678525) rings of the purine core. mdpi.com

Precursor Compounds and Intermediate Derivatization in Synthetic Routes

The synthesis of this compound relies on the availability and reactivity of key precursor compounds.

Table 1: Key Precursor Compounds for this compound Synthesis

| Compound Name | Role in Synthesis |

| Adenosine | The fundamental starting material for direct trifluoromethylation. |

| 2′,3′,5′-Tri-O-acetyladenosine | A protected form of adenosine that improves solubility and reaction yields in many trifluoromethylation protocols. nih.govacs.org |

| N⁶,2′,3′,5′-tetra-O-acetyladenosine | Another protected adenosine derivative used as a substrate in trifluoromethylation reactions. nih.govvulcanchem.com |

| 8-Bromoadenosine | A key intermediate for trifluoromethylation via cross-coupling reactions or reaction with CF3-copper complexes. nih.govontosight.aiacs.org |

| 2',3',5'-Tri-O-acetyl-8-bromoadenosine | A protected version of 8-bromoadenosine, often used to enhance reactivity and selectivity in subsequent trifluoromethylation steps. ontosight.ai |

The derivatization of these precursors is a critical aspect of the synthetic strategy. The protection of the hydroxyl groups on the ribose sugar of adenosine is a common first step. Acetyl groups are frequently used for this purpose, leading to the formation of 2′,3′,5′-tri-O-acetyladenosine. nih.govacs.org This protection prevents unwanted side reactions and often improves the solubility of the nucleoside in the organic solvents used for trifluoromethylation. acs.org

Similarly, when starting from 8-bromoadenosine, protection of the ribose hydroxyls is also beneficial. ontosight.ai Following the introduction of the trifluoromethyl group, these protecting groups can be removed under basic conditions, for example, using methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol, to yield the final product, this compound. acs.org

Stereochemical Control and Regioselectivity in Synthesis of Fluorinated Adenosine Analogues

The synthesis of fluorinated adenosine analogues, including this compound, presents significant challenges in controlling stereochemistry at the ribose sugar and regioselectivity at the purine nucleobase. The inherent electronic properties of the purine ring system can lead to mixtures of N7 and N9 isomers during glycosylation, complicating purification and reducing yields. scholaris.ca Furthermore, direct functionalization of the adenosine scaffold requires precise control to achieve substitution at the desired position.

A primary strategy for the synthesis of this compound involves the direct C-H trifluoromethylation of a protected adenosine precursor. nih.gov The regioselectivity of this reaction is heavily dependent on the protecting group strategy employed for the ribose moiety. nih.govresearchgate.net When 2',3',5'-tri-O-acetyladenosine is used as the starting material, trifluoromethylation occurs with high selectivity at the C8 position of the purine ring. nih.govacs.org This selectivity is achieved under radical-generating conditions, for instance, using zinc bis(trifluoromethanesulfinate) ((CF₃SO₂)₂Zn) as the trifluoromethyl source and a radical initiator like tert-butyl hydroperoxide (t-BuOOH). nih.gov The acetyl protecting groups are crucial for directing the reaction to the C8 position; different protection strategies can result in trifluoromethylation at the C2 position or at both C2 and C8. nih.govresearchgate.net

An older, more demanding method for introducing the trifluoromethyl group involves a copper-mediated cross-coupling reaction. nih.govresearchgate.net This multi-step approach requires the initial synthesis of an 8-halogenated adenosine derivative, such as 8-bromoadenosine, which is then reacted with a CF₃-copper complex. nih.govresearchgate.net While effective, this pathway is considered more operationally complex and has been somewhat superseded by direct C-H functionalization methods for its efficiency. nih.govresearchgate.net

Control over the stereochemistry of the glycosidic bond (β-configuration) is fundamental in nucleoside synthesis. mdpi.com In the methods starting from adenosine itself, the native β-configuration of the precursor is retained. nih.gov However, in approaches that build the nucleoside by coupling the purine base with a sugar, controlling the anomeric stereochemistry can be challenging and often results in a mixture of α and β anomers. mdpi.com Acyclic approaches, where the nucleobase is coupled to a flexible sugar precursor before ring closure, have been developed to improve diastereoselectivity and regioselectivity for some adenosine analogues. scholaris.ca

Table 1: Comparison of Synthetic Routes to this compound Precursors

| Method | Precursor | Key Reagents | Primary Product | Key Outcome/Control Element | Reference |

|---|---|---|---|---|---|

| Direct C-H Trifluoromethylation | 2',3',5'-Tri-O-acetyladenosine | (CF₃SO₂)₂Zn, t-BuOOH, DMSO | 2',3',5'-Tri-O-acetyl-8-(trifluoromethyl)adenosine | Acetyl protecting groups direct regioselectivity to the C8 position. | nih.govacs.org |

| Halogen-CF₃ Exchange | O-protected 8-bromoadenosine | CF₃-copper complex | O-protected this compound | Regioselectivity is pre-determined by the 8-bromo substituent on the precursor. | nih.govresearchgate.net |

Synthesis of Oligophosphates and Other Conjugates for Research Applications

The biological activity of nucleosides is often manifested through their phosphorylated forms. Consequently, the synthesis of this compound mono-, di-, and triphosphates (8-CF₃-AMP, 8-CF₃-ADP, and 8-CF₃-ATP) is critical for their application in research, particularly as probes for ¹⁹F NMR-based enzymatic assays. nih.govresearchgate.net

The synthesis begins with the deprotection of the acetylated nucleoside, for instance, treating 2',3',5'-tri-O-acetyl-8-(trifluoromethyl)adenosine with methylamine (B109427) in ethanol (B145695) to yield this compound. acs.org This is followed by phosphorylation at the 5'-hydroxyl group to produce the monophosphate (8-CF₃-AMP). acs.orgnih.gov

Further elongation of the phosphate (B84403) chain is efficiently achieved using phosphorimidazolide chemistry. nih.govacs.org The monophosphate (8-CF₃-AMP) is first activated by reacting it with a suitable agent to form its P-imidazolide derivative (8-CF₃-AMP-Im). acs.org This activated intermediate is then reacted with inorganic pyrophosphate to yield this compound 5'-triphosphate (8-CF₃-ATP) in good yields. acs.org Similarly, reaction with inorganic phosphate can produce the diphosphate (B83284) derivative. acs.org

This synthetic strategy is also adaptable for creating more complex conjugates. nih.gov For example, trifluoromethylated dinucleoside 5',5'-triphosphates can be synthesized by coupling a nucleotide monophosphate with a nucleotide diphosphate, where one of the components is activated as a phosphorimidazolide. nih.govacs.org This coupling is typically performed in the presence of a catalyst like zinc chloride (ZnCl₂). nih.govacs.org These specialized conjugates are valuable tools for studying nucleotide-metabolizing enzymes, such as human fragile histidine triad (B1167595) (hFhit) and human decapping scavenger (hDcpS) pyrophosphatases. nih.govresearchgate.net

Table 2: Synthesis of this compound Oligophosphates

| Step | Starting Material | Key Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1. Deprotection | 2',3',5'-Tri-O-acetyl-8-(trifluoromethyl)adenosine | MeNH₂/EtOH | This compound | Expose the 5'-hydroxyl for phosphorylation. | acs.org |

| 2. Monophosphorylation | This compound | POCl₃, (MeO)₃PO | 8-CF₃-AMP | Create the base mononucleotide. | acs.orgnih.gov |

| 3. Activation | 8-CF₃-AMP | Imidazole, Ph₃P, (pyS)₂ | 8-CF₃-AMP-Im (P-imidazolide) | Activate the monophosphate for chain elongation. | acs.org |

| 4. Triphosphate Synthesis | 8-CF₃-AMP-Im | (Bu₃NH)₂H₂P₂O₇ | 8-CF₃-ATP | Elongate the phosphate chain to the triphosphate. | acs.org |

Sophisticated Analytical and Spectroscopic Characterization Techniques for Research

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation and rigorous purity assessment of 8-(Trifluoromethyl)adenosine. This powerful analytical tool provides exact mass measurements, which in turn allows for the determination of the elemental composition of the molecule with a high degree of confidence.

The high-resolution data obtained from HRMS is instrumental in verifying the successful synthesis of this compound and in identifying any potential impurities that may have arisen during the synthetic process. researchgate.net By comparing the experimentally measured mass to the theoretically calculated mass, researchers can confirm the identity of the compound and assess its purity with a high level of accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational elucidation of this compound in solution. copernicus.org By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the connectivity of atoms, the electronic environment of individual nuclei, and the three-dimensional arrangement of the molecule.

Proton (¹H) NMR spectroscopy provides valuable information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. wikipedia.org The chemical shifts of the proton signals are indicative of their local electronic environment, while the coupling patterns reveal which protons are adjacent to one another. msu.edu For instance, the protons on the ribose sugar moiety will exhibit characteristic chemical shifts and coupling constants that allow for their unambiguous assignment. Analysis of these parameters can also provide insights into the conformation of the ribose ring.

| Proton | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | ~8.1-8.3 | s | Adenine (B156593) ring proton |

| H-1' | ~5.9-6.1 | d | Anomeric proton of ribose |

| H-2' | ~4.6-4.8 | t | Ribose proton |

| H-3' | ~4.2-4.4 | t | Ribose proton |

| H-4' | ~4.1-4.3 | q | Ribose proton |

| H-5', 5'' | ~3.7-3.9 | m | Ribose protons |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. libretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number of carbon atoms and their respective chemical environments. wikipedia.org The chemical shifts of the carbon signals are particularly sensitive to the presence of electronegative substituents, making this technique well-suited for confirming the attachment of the trifluoromethyl group to the C8 position of the adenine ring.

| Carbon | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C-2 | ~152-154 | Adenine ring carbon |

| C-4 | ~148-150 | Adenine ring carbon |

| C-5 | ~120-122 | Adenine ring carbon |

| C-6 | ~156-158 | Adenine ring carbon |

| C-8 | ~140-142 (quartet due to C-F coupling) | Adenine ring carbon attached to CF₃ |

| CF₃ | ~118-120 (quartet due to C-F coupling) | Trifluoromethyl carbon |

| C-1' | ~88-90 | Anomeric carbon of ribose |

| C-2' | ~74-76 | Ribose carbon |

| C-3' | ~70-72 | Ribose carbon |

| C-4' | ~85-87 | Ribose carbon |

| C-5' | ~61-63 | Ribose carbon |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The trifluoromethyl carbon and the C8 carbon will appear as quartets due to coupling with the fluorine atoms.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for analyzing the trifluoromethyl moiety of this compound. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong NMR signals. huji.ac.ilnih.gov The chemical shift of the ¹⁹F signal is extremely sensitive to the local electronic environment, making it an excellent probe for studying molecular interactions and conformational changes. thermofisher.com A single sharp peak is typically observed for the three equivalent fluorine atoms of the trifluoromethyl group, and its chemical shift provides a unique signature for this moiety. acs.org This technique is particularly valuable for monitoring enzymatic reactions or binding events involving this compound, as any change in the local environment of the trifluoromethyl group will be reflected in a change in the ¹⁹F chemical shift. acs.orgnih.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹⁹F (of CF₃) | ~ -60 to -65 | Relative to a standard such as CFCl₃. The exact shift is highly dependent on the molecular environment. |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals in the spectra of this compound and for confirming the connectivity between different parts of the molecule. epfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com It is particularly useful for tracing the connectivity of the protons within the ribose sugar ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduwisc.edu HMBC is crucial for establishing the connectivity between the adenine base and the ribose sugar, for example, by showing a correlation between the anomeric proton (H-1') and the C8 carbon of the adenine ring. It is also instrumental in confirming the position of the trifluoromethyl group by showing correlations between the protons of the adenine ring and the C8 and CF₃ carbons. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Profiling

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in this compound and can be used for purity profiling.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The purine (B94841) ring system of adenosine (B11128) has a characteristic UV absorbance maximum. The introduction of the electron-withdrawing trifluoromethyl group at the C8 position can cause a shift in this maximum absorbance, providing further evidence for the successful modification of the adenosine molecule. This technique is also useful for quantifying the concentration of this compound in solution and for assessing its purity by comparing the observed spectrum to that of a known standard.

Chromatographic Techniques for Separation, Isolation, and Purity Profiling in Research

Chromatographic techniques are indispensable in the research and development of novel compounds like this compound. These methods are crucial for monitoring reaction progress, isolating the target compound from complex mixtures, and assessing its purity. The selection of a specific chromatographic technique is contingent on the physicochemical properties of the analyte and the objectives of the analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds such as nucleoside analogs. For this compound and its derivatives, reversed-phase (RP) HPLC is a commonly employed method. This technique separates compounds based on their hydrophobicity.

In the context of synthesizing this compound derivatives, RP-HPLC is utilized to monitor the consumption of starting materials and the formation of products. acs.org For instance, the progress of the trifluoromethylation of 2′,3′,5′-tri-O-acetyladenosine can be tracked using RP-HPLC analysis. acs.org

For the separation and isolation of this compound and its phosphorylated derivatives, a multi-step chromatographic approach is often necessary. This can involve an initial separation using ion-exchange chromatography, which separates molecules based on their net charge, followed by a polishing step using RP-HPLC. acs.org Fractions collected from the primary separation are analyzed by RP-HPLC to identify those containing the pure product. acs.org

Preparative HPLC is a powerful tool for purifying gram-scale quantities of target compounds with high purity. By optimizing parameters such as flow rate, injection volume, and column temperature, it is possible to achieve high purity and recovery of the desired product.

The purity of the final this compound product is critical for its use in further research. HPLC is the standard method for assessing the purity of nucleoside analogs. By analyzing the chromatogram for the presence of secondary peaks, potential impurities or modified forms of the nucleoside can be identified. thepharmajournal.com

Below are representative HPLC methods that can be adapted for the analysis, purification, and purity profiling of this compound, based on methodologies used for similar nucleoside derivatives.

Table 1: Representative HPLC Method for Analysis and Purity Profiling

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 30% B over 25 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 30 °C |

Table 2: Representative Preparative HPLC Method for Isolation

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 21.2 mm, 10 µm) |

| Mobile Phase A | 0.05 M Ammonium acetate buffer, pH 5.9 |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or shallow gradient (e.g., 20% B) |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | Dependent on column loading capacity |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (if applicable to volatile derivatives)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. Nucleosides like this compound are non-volatile due to their polar nature and the presence of hydroxyl and amino functional groups. Therefore, direct analysis by GC-MS is not feasible. However, through a process called derivatization, these polar functional groups can be chemically modified to form more volatile and thermally stable derivatives suitable for GC-MS analysis.

The most common derivatization technique for nucleosides is silylation. This involves replacing the active hydrogens in the hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.comunina.it Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose, often with a catalyst like trimethylchlorosilane (TMCS) or in a solvent like pyridine. youtube.comcaltech.edu

The resulting TMS derivatives of this compound would be amenable to GC-MS analysis. This would allow for the separation of the derivatized compound from other volatile components in a sample mixture, followed by its identification based on its mass spectrum. The mass spectrum provides a unique fragmentation pattern that can be used to confirm the structure of the analyte.

While specific GC-MS applications for this compound are not extensively documented in the literature, the well-established protocols for other nucleosides provide a strong basis for its potential analysis using this technique. The primary application would be in metabolic studies or in the analysis of complex biological matrices where the identification of this compound or its metabolites is required.

Below is a representative protocol for the derivatization and GC-MS analysis of nucleosides, which could be adapted for this compound.

Table 3: Representative Protocol for GC-MS Analysis of Silylated this compound

| Step | Parameter | Details |

|---|---|---|

| 1. Sample Preparation | Drying | The sample containing this compound must be completely dry, as moisture interferes with the silylation reaction. This is typically achieved by lyophilization or evaporation under a stream of nitrogen. |

| 2. Derivatization | Reagents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Pyridine is often used as a solvent and catalyst. |

| Conditions | The dried sample is incubated with the silylating reagent at an elevated temperature (e.g., 60-100 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization. | |

| 3. GC-MS Analysis | GC Column | A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). |

| Oven Temperature Program | A temperature gradient is used to separate the derivatized compounds. For example, an initial temperature of 100 °C, held for 2 minutes, then ramped to 300 °C at a rate of 10 °C/min, and held for 5 minutes. | |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). | |

| Injection Mode | Splitless injection is typically used for trace analysis. |

Elucidation of Molecular and Cellular Mechanisms of Action in Model Systems

Investigation of Molecular Targets and Binding Affinities

The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely used strategy in medicinal chemistry to modulate biological activity by altering properties such as metabolic stability, lipophilicity, and conformational preference. acs.orgacs.org In the case of adenosine (B11128), functionalization at the C8 position of the purine (B94841) ring has been explored to create ligands with specific pharmacological profiles.

Receptor Binding Studies in Recombinant Expression Systems (e.g., Adenosine Receptors A1, A2A, A2B, A3)

The affinity of adenosine analogs for the four subtypes of adenosine receptors (ARs)—A1, A2A, A2B, and A3—is a critical determinant of their physiological effects. mdpi.com These G protein-coupled receptors (GPCRs) are key drug targets for a multitude of diseases. mdpi.com The introduction of a trifluoromethyl group at various positions on adenosine-related scaffolds has been shown to significantly influence receptor affinity and selectivity. uva.nl

While specific binding affinity data (Kᵢ values) for 8-(Trifluoromethyl)adenosine itself across all four receptor subtypes is not extensively detailed in the reviewed literature, the impact of the 8-trifluoromethyl group has been studied in related series of compounds, such as xanthine (B1682287) derivatives, which are well-known adenosine receptor antagonists. nih.gov For instance, an 8-trifluoromethyl group was shown to affect the affinity of caffeine (B1668208) analogs for the A2A receptor. nih.gov In other complex structures, the inclusion of a 3-(trifluoromethyl)benzyl moiety has been instrumental in developing potent and selective antagonists for the A2B and A3 adenosine receptors. nih.govplos.org These findings underscore the significant role of the trifluoromethyl group in modulating interactions with the binding pockets of adenosine receptors.

Enzyme Inhibition/Activation Kinetics in Vitro (e.g., Nucleotide Hydrolases)

This compound and its phosphorylated derivatives have been utilized as probes to study the activity of various nucleotide-metabolizing enzymes. acs.orgacs.org Nucleotide hydrolases are crucial for regulating cellular levels of nucleotides and are implicated in various physiological and pathological processes. nih.govnih.gov

In one study, 8-CF3-adenosine was synthesized and subsequently converted into its mono-, di-, and triphosphate forms. acs.orgacs.org These trifluoromethylated nucleotides were then evaluated as substrates for a panel of human nucleotide hydrolases using ¹⁹F NMR spectroscopy, a technique that leverages the high sensitivity of the fluorine nucleus to monitor enzymatic reactions in real-time. acs.orgacs.org

The study demonstrated that these analogs are processed by several important enzymes:

Human Fhit (Fragile Histidine Triad) protein: This enzyme, a member of the histidine triad (B1167595) superfamily, is known to cleave dinucleoside polyphosphates. Unsymmetrical dinucleotides containing 8-trifluoromethylguanosine were shown to be substrates for hFhit, indicating the enzyme can accommodate a trifluoromethylated purine. acs.org

Human DcpS (Scavenger Decapping Enzyme): This enzyme hydrolyzes the mRNA cap structure. An mRNA cap analog containing 8-CF3-guanosine was shown to be site-selectively cleaved by hDcpS, releasing 8-CF3-GDP. acs.org

Human cN-IIIB (Cytosolic 5'-Nucleotidase IIIB): This nucleotidase is also capable of processing these analogs. acs.orgacs.org

The distinct ¹⁹F NMR chemical shifts of the substrate and the resulting product(s) allowed for effective tracking of the enzymatic reactions. acs.orgacs.org This demonstrates that this compound derivatives can serve as valuable tools for developing continuous assays to screen for inhibitors of these therapeutically relevant enzymes. acs.orgacs.orgacs.org

Table 1: Interaction of 8-CF₃-Purine Analogs with Nucleotide Hydrolases

| Enzyme | Analog Type | Observation | Reference |

|---|---|---|---|

| Human Fhit | 8-CF₃-Guanosine Dinucleotide | Substrate, cleaved to 8-CF₃-GDP and 8-CF₃-GMP | acs.org |

| Human DcpS | 8-CF₃-Guanosine mRNA Cap Analog | Substrate, site-selectively cleaved to 8-CF₃-GDP | acs.org |

| Human cN-IIIB | 8-CF₃-Adenosine Nucleotides | Utilized as a substrate for reaction monitoring | acs.orgacs.org |

Interaction with Nucleic Acids (DNA/RNA) in Model Oligonucleotide Systems

The substitution at the C8 position of a purine nucleoside has profound stereochemical consequences for its incorporation into nucleic acid structures. The conformation around the N-glycosidic bond, which connects the nucleobase to the ribose sugar, is typically in an anti configuration in standard A- and B-form DNA. nih.gov

However, the introduction of a bulky substituent at the C8 position, such as a trifluoromethyl group, sterically favors a syn conformation. nih.gov This principle has been demonstrated explicitly with the related compound 8-trifluoromethyl-2'-deoxyguanosine. nih.govnih.gov When this modified nucleoside was incorporated into DNA oligonucleotides, it dramatically stabilized the left-handed Z-DNA conformation, even under physiological salt concentrations. nih.gov The syn conformation of the modified guanosine (B1672433) is a key structural feature of Z-DNA. nih.gov

Given the structural similarities, it is highly probable that this compound would also strongly prefer the syn conformation. Its incorporation into DNA or RNA would therefore be expected to locally disrupt canonical Watson-Crick base-pairing and induce significant conformational changes, potentially promoting non-B-form structures. nih.gov This makes such analogs potential tools for probing nucleic acid structures and their interactions with proteins. nih.govresearchgate.net

Analysis of Intracellular Metabolism and Phosphorylation Pathways in Cell Lines

The biological activity of nucleoside analogs is critically dependent on their intracellular metabolism. nih.gov Like endogenous adenosine, this compound must be transported into the cell and subsequently phosphorylated to exert many of its cellular effects. unipi.itfrontiersin.org

Investigating Nucleoside Kinase Activity in Cellular Extracts

Upon entering the cell, typically via equilibrative or concentrative nucleoside transporters (ENTs or CNTs), adenosine and its analogs undergo a primary, often rate-limiting, phosphorylation step to form the corresponding 5'-monophosphate. nih.govresearchgate.net This reaction is catalyzed by adenosine kinase (AdoK), an enzyme that is key to the purine salvage pathway. unipi.itnih.govresearchgate.net

Studies have shown that this compound can be effectively phosphorylated. A synthetic pathway has been established where 8-CF3-adenosine is converted to 8-CF3-adenosine-5'-monophosphate. acs.orgacs.org This monophosphate can be further phosphorylated via phosphorimidazolide chemistry to yield the corresponding 8-CF3-adenosine diphosphate (B83284) (8-CF3-ADP) and 8-CF3-adenosine triphosphate (8-CF3-ATP). acs.orgacs.org This demonstrates that cellular kinases are capable of recognizing and processing the trifluoromethylated nucleoside, converting it into its active triphosphate form, which can then potentially interfere with processes that utilize ATP. nih.gov

Pathways of Intracellular Accumulation or Degradation in Cellular Models

The intracellular concentration of adenosine analogs is determined by the balance between influx, metabolic activation (phosphorylation), metabolic inactivation (degradation), and efflux. unipi.itfrontiersin.org Phosphorylation effectively "traps" the nucleoside inside the cell, as the charged phosphate (B84403) groups prevent the molecule from readily crossing the cell membrane via transporters. nih.gov

A primary degradation pathway for endogenous adenosine is deamination to inosine (B1671953), a reaction catalyzed by adenosine deaminase (ADA). frontiersin.org However, substitutions at the C8 position of the purine ring can hinder this process. For example, the related compound 8-chloro-adenosine is known to be a poor substrate for ADA, which minimizes its degradation and contributes to the intracellular accumulation of its active triphosphate metabolite. nih.gov It is plausible that the bulky trifluoromethyl group at the C8 position of this compound would similarly confer resistance to deamination by ADA.

Therefore, the likely metabolic fate of this compound within a cell involves:

Transport into the cell via nucleoside transporters. researchgate.net

Rapid phosphorylation by adenosine kinase and other nucleotide kinases to its mono-, di-, and triphosphate forms. acs.orgacs.orgresearchgate.net

Intracellular accumulation of the phosphorylated metabolites due to metabolic trapping and probable resistance to degradation by adenosine deaminase. nih.gov

Potential for the triphosphate form to interfere with RNA synthesis or other ATP-dependent cellular processes. nih.gov

This metabolic profile suggests that this compound can act as a stable precursor to a bioactive intracellular metabolite.

Modulation of Signal Transduction Pathways in Cellular Models

Adenosine and its analogs exert their effects by activating a family of four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. unife.it These receptors are integral to cellular signaling and are distinctly linked to the modulation of the cyclic AMP (cAMP) pathway. unife.it The activation of A2A and A2B adenosine receptor subtypes stimulates adenylyl cyclase, which increases intracellular cAMP levels, whereas A1 and A3 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP. unife.it The cAMP pathway plays a critical role in regulating numerous cellular functions, including inflammatory responses. researchgate.net

The introduction of a trifluoromethyl group, as seen in this compound, is a common strategy in medicinal chemistry to modulate the potency and selectivity of ligands for their targets. While direct studies detailing the specific effects of this compound on cAMP levels are not extensively documented in the available literature, research on related compounds provides significant insights. For instance, ligands incorporating a trifluoromethylphenyl moiety have been developed as allosteric modulators of adenosine receptors. mdpi.comfrontiersin.org Positive allosteric modulators (PAMs) can enhance the effect of the natural agonist (adenosine), thereby influencing downstream signaling cascades like the cAMP pathway. mdpi.comfrontiersin.org Studies on the related analog, 8-Cl-adenosine, have demonstrated its ability to alter cAMP levels in B-lymphocytes from patients with Carney complex, a multiple neoplasia syndrome. nih.gov This suggests that modifications at the 8-position of adenosine can significantly impact the cAMP signaling pathway. nih.gov

The modulation of the cAMP pathway is intrinsically linked to the activity of Protein Kinase A (PKA), as cAMP is a primary activator of this kinase. researchgate.netnih.gov Therefore, compounds that alter cAMP levels are expected to influence PKA activity. Investigations into 8-Cl-adenosine revealed that it affects PKA activity and differentially impacts the levels of PKA subunits. nih.gov

Beyond PKA, adenosine receptor signaling can influence other critical protein kinases. The A3 adenosine receptor is known to modulate Protein Kinase C (PKC) activity. mdpi.com Furthermore, AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, has become a significant focus of research. nih.govresearchgate.net Activation of AMPK is considered an attractive therapeutic strategy in oncology. nih.gov Research has led to the development of potent AMPK activators that incorporate trifluoromethyl groups. These compounds have been shown to potently upregulate AMPK phosphorylation in various cell lines, which in turn affects the phosphorylation and expression of downstream targets like p70S6K and Akt. researchgate.net

| Compound | Target Kinase | Observed Effect in Cellular Models | Reference |

|---|---|---|---|

| 8-Cl-adenosine | Protein Kinase A (PKA) | Altered PKA activity and subunit levels in B-lymphocytes. | nih.gov |

| N-[4-({3-[(1-methylcyclohexyl)methyl]-2,4-dioxothiazolidin-5-ylidene}methyl)phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide | AMP-activated protein kinase (AMPK) | AMPK activator; suppresses IL-6 production in THP-1 human macrophages. | researchgate.net |

| N-(3-nitrophenyl)-N'-{4-[(3-{[3,5-bis(trifluoromethyl)phenyl]methyl}-2,4-dioxothiazolidin-5-ylidene)methyl]phenyl}urea | AMP-activated protein kinase (AMPK) | Potent upregulation of AMPK phosphorylation in various cell lines, affecting downstream targets like p70S6K and Akt. | researchgate.net |

Influence on Fundamental Cellular Processes in Research Models

The ability of nucleoside analogs to affect cell proliferation and viability is a cornerstone of their investigation for therapeutic potential. stratech.co.uk Studies on 8-Cl-adenosine, a structurally similar compound to this compound, have demonstrated significant anti-proliferative effects in various cancer cell lines. nih.govnih.gov For example, 8-Cl-adenosine has been shown to inhibit the proliferation of B-lymphocytes and breast cancer cell lines such as MDA-MB-231 and SK-BR-3. nih.govnih.gov

The mechanism for this anti-proliferative activity is often linked to the modulation of key signaling pathways. The activation of AMPK, for instance, is known to regulate cancer cell proliferation by reprogramming cell metabolism. researchgate.net Trifluoromethyl-containing compounds designed as AMPK activators have shown potent selective growth inhibition against human cancer cells. nih.govresearchgate.net

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 8-Cl-adenosine | B-lymphocytes (Carney Complex) | Inhibited proliferation. | nih.gov |

| MDA-MB-231 (Breast Cancer) | Inhibited cell proliferation. | nih.gov | |

| SK-BR-3 (Breast Cancer) | Greatly inhibited cell proliferation. | nih.gov |

Cell death can occur through distinct, regulated pathways, primarily apoptosis and necrosis. frontiersin.org Apoptosis is a programmed, non-inflammatory process of cell death, whereas necrosis is characterized by cell swelling and lysis, which can provoke an inflammatory response. frontiersin.orgmdpi.com The choice between these pathways can be influenced by cellular factors, such as the intracellular concentration of ATP. frontiersin.org

Research on 8-Cl-adenosine has shown that it can induce apoptosis in human cancer cells, including B-lymphocytes and breast cancer cells. nih.govnih.gov Apoptosis can be initiated via two main routes: the extrinsic pathway, which is triggered by external death signals, and the intrinsic pathway, which originates from intracellular stress and involves the mitochondria. mdpi.comnih.gov The release of ATP into the tumor microenvironment can also trigger both apoptosis and necrosis, often through the activation of P2X7 receptors. wjgnet.com A related form of cell death, oncosis, involves cellular swelling and leads to oncotic necrosis; this can sometimes serve as a link between apoptosis and necrosis. frontiersin.org

The regulation of the cell cycle is a critical process that governs cell proliferation, and its disruption is a hallmark of cancer. researchgate.net Antiproliferative agents often exert their effects by inducing cell cycle arrest at specific checkpoints, such as G1, S, or G2/M phase. researchgate.net

Studies investigating the effects of 8-Cl-adenosine on breast cancer cells have provided clear evidence of cell cycle modulation. In both MDA-MB-231 and SK-BR-3 cell lines, exposure to 8-Cl-adenosine resulted in cell cycle arrest at the G1 phase. nih.gov This arrest was accompanied by specific molecular changes indicative of the mechanism of action. Notably, the protein levels of cyclin D1, a key regulator of the G1-S phase transition, were dramatically decreased, while the levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 were increased. nih.gov

| Compound | Cell Line | Effect on Cell Cycle | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| 8-Cl-adenosine | MDA-MB-231 (Breast Cancer) | G1 phase arrest | Decreased cyclin D1; Increased p53 and p21 | nih.gov |

| SK-BR-3 (Breast Cancer) | G1 phase arrest | Decreased cyclin D1; Increased p53 and p21 | nih.gov |

Structural Biology and Biophysical Characterization of Interactions

X-ray Crystallography Studies of the Compound and Its Complexes with Biological Macromolecules

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including complex biological assemblies. libretexts.orgwikipedia.org This method has been instrumental in revealing the atomic details of how adenosine (B11128) and its analogs interact with their protein targets.

While specific crystallographic data for 8-(Trifluoromethyl)adenosine were not found in the provided search results, the principles of this technique are well-established. For instance, studies on related adenosine receptor antagonists have successfully used X-ray crystallography to determine their binding modes. These studies provide a framework for how this compound could be similarly analyzed. The process would involve co-crystallizing the compound with its target protein, such as an adenosine receptor, and then using X-ray diffraction to elucidate the precise orientation and interactions of the ligand within the binding pocket.

Such studies are critical for structure-based drug design, allowing for the optimization of ligand affinity and selectivity. For example, the crystal structure of the human adenosine A2A receptor in complex with istradefylline, an adenosine antagonist, has provided valuable insights into the key interactions that govern ligand binding. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying molecular structure, dynamics, and interactions in solution. nih.gov It is particularly valuable for characterizing the binding of small molecules like this compound to their biological targets.

Ligand-Target Interactions: ¹⁹F NMR is a particularly powerful technique for studying trifluoromethyl-containing compounds. The trifluoromethyl group serves as a sensitive probe, with its NMR signal being highly responsive to changes in the local chemical environment upon binding to a target. nih.govmdpi.com This allows for the direct observation of ligand-protein interactions and can be used to screen for binding, determine binding affinity, and map the binding site on the protein. nih.govnih.gov For instance, the addition of a target protein to a solution of this compound would be expected to cause changes in the ¹⁹F NMR spectrum, such as chemical shift perturbations or line broadening, which can be analyzed to quantify the binding interaction.

Conformational Analysis: NMR spectroscopy can also provide detailed information about the conformational preferences of this compound in solution. copernicus.orgnih.gov By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs) and coupling constants, it is possible to determine the preferred orientation of the trifluoromethyl group relative to the adenosine core and the conformation of the ribose sugar. Understanding the solution conformation is crucial, as it can influence the molecule's ability to bind to its target.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

Isothermal Titration Calorimetry (ITC): ITC is a technique used to directly measure the heat changes that occur during a binding event. nih.govnih.govharvard.edu This allows for the determination of key thermodynamic parameters of the interaction between this compound and its target, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). harvard.edu From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated. This comprehensive thermodynamic profile provides a deeper understanding of the driving forces behind the binding interaction. nih.gov

Interactive Data Table: Representative Thermodynamic Parameters from ITC

| Parameter | Value | Unit |

| Binding Affinity (Kₐ) | [Hypothetical Value] | M⁻¹ |

| Enthalpy Change (ΔH) | [Hypothetical Value] | kcal/mol |

| Entropy Change (ΔS) | [Hypothetical Value] | cal/mol·K |

| Stoichiometry (n) | [Hypothetical Value] |

Note: The values in this table are hypothetical and would need to be determined experimentally for the specific interaction of this compound with a given target.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to study biomolecular interactions. harvard.edu It provides kinetic data on the association (kₐ) and dissociation (kₑ) rates of binding, from which the equilibrium dissociation constant (Kₑ) can be derived. harvard.edu In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding and dissociation events are monitored in real-time, providing a detailed kinetic profile of the interaction. harvard.edu SPR is a highly sensitive technique that is well-suited for screening and characterizing the binding of small molecules. nih.govnih.govdundee.ac.ukresearchgate.net

Interactive Data Table: Representative Kinetic Parameters from SPR

| Parameter | Value | Unit |

| Association Rate (kₐ) | [Hypothetical Value] | M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | [Hypothetical Value] | s⁻¹ |

| Dissociation Constant (Kₑ) | [Hypothetical Value] | M |

Note: The values in this table are hypothetical and would need to be determined experimentally for the specific interaction of this compound with a given target.

Circular Dichroism (CD) Spectroscopy for Duplex Stability and Conformational Changes

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. harvard.edu It is particularly useful for studying the secondary structure of nucleic acids and proteins and can detect conformational changes upon ligand binding. researchgate.netnih.gov

When this compound is incorporated into an oligonucleotide, CD spectroscopy can be used to assess its impact on the stability and conformation of the DNA or RNA duplex. For example, studies on oligonucleotides containing 2'-O-(trifluoromethyl)adenosine have shown that this modification can decrease the thermal stability of duplexes with DNA but increase the stability of duplexes with RNA. oup.comoup.com

Computational Chemistry and in Silico Modeling in Compound Research

Quantum Chemical Calculations for Electronic Structure, Conformation, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 8-(Trifluoromethyl)adenosine. These methods, which solve the electronic structure problem, are crucial for determining molecular geometries and predicting reaction rates. aps.org Ab initio and density functional theory (DFT) are commonly employed to elucidate the electronic structure, preferred conformations, and reactivity of adenosine (B11128) analogues. nih.govepfl.ch

For this compound, quantum chemical calculations can predict how the strongly electron-withdrawing trifluoromethyl group at the C8 position influences the electron distribution across the purine (B94841) ring. This, in turn, affects the molecule's dipole moment, polarizability, and the acidity of the N7 proton. Such calculations also help determine the preferred glycosidic bond conformation, which is a critical factor for receptor binding. The two principal conformations are syn and anti, and their relative energies can be calculated to predict the most stable form in different environments.

Furthermore, quantum chemical methods are used to predict the reactivity of the molecule, for instance, by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's chemical stability and its potential to engage in chemical reactions.

Molecular Docking and Scoring for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a ligand, such as this compound, will bind to the active site of a receptor, typically a protein. nih.gov For adenosine analogues, the primary targets are the adenosine receptors (A1, A2A, A2B, and A3). nih.govnih.gov

Docking studies involving this compound and its analogues with adenosine receptors have provided valuable insights into their binding modes. rsc.org These studies can reveal key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.govresearchgate.net For example, docking simulations can predict whether the trifluoromethyl group at the C8 position fits into a hydrophobic pocket within the receptor, thereby contributing to the binding affinity and selectivity.

The scoring functions used in molecular docking estimate the binding affinity of the ligand-receptor complex. By comparing the docking scores of different adenosine analogues, researchers can prioritize compounds for synthesis and experimental testing. docking.org

Table 1: Key Amino Acid Residues in Adenosine Receptors Involved in Ligand Binding

| Receptor Subtype | Key Residues for Interaction | Type of Interaction |

|---|---|---|

| A1 | Asn254, His278, Thr270 | Hydrogen bonding, π-π stacking |

| A2A | Asn253, Phe168, Ile274 | Hydrogen bonding, Hydrophobic interactions |

| A2B | Asn253, His278, Ser271 | Hydrogen bonding, π-π stacking |

| A3 | Asn250, Phe168, Gln167 | Hydrogen bonding, Hydrophobic interactions |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govbiomaterials.orgdntb.gov.ua Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes that occur in both the ligand and the receptor upon binding. nih.govresearchgate.net

For this compound, MD simulations can be used to study the stability of its complex with an adenosine receptor. nih.gov These simulations can show how the ligand and receptor adapt to each other's presence, and can help to identify stable and transient interactions that are not apparent from docking studies alone. For instance, MD simulations can reveal the role of water molecules in mediating ligand-receptor interactions.

Furthermore, MD simulations are valuable for conformational analysis of the ligand itself. By simulating the molecule in a solvent, researchers can observe the flexibility of the ribose ring and the rotation around the glycosidic bond, providing a more realistic picture of the molecule's behavior in solution.

QSAR (Quantitative Structure-Activity Relationship) Studies on Trifluoromethylated Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of trifluoromethylated adenosine analogues, QSAR studies can be used to develop models that predict the binding affinity or efficacy of new compounds based on their physicochemical properties. benthamscience.comnih.gov

These models typically use molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. For trifluoromethylated analogues, descriptors related to the size, shape, and electronegativity of the trifluoromethyl group would be particularly important.

A successful QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thus saving time and resources. This approach can guide the design of new analogues with improved potency and selectivity for specific adenosine receptor subtypes.

Virtual Screening Approaches for Novel Modulators of Adenosine Receptors

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. monash.eduacs.orgacs.org This method can be either structure-based or ligand-based.

In structure-based virtual screening, a library of compounds is docked into the binding site of a target receptor, and the compounds are ranked based on their predicted binding affinity. sci-hub.box For adenosine receptors, this approach has been used to identify novel antagonists and agonists. monash.edu

Ligand-based virtual screening, on the other hand, uses the knowledge of known active compounds to identify new ones. This can involve searching for molecules with similar 2D or 3D structures, or using pharmacophore models that define the essential features required for binding.

Table 2: Comparison of Virtual Screening Approaches

| Approach | Basis | Requirements | Advantages | Disadvantages |

|---|---|---|---|---|

| Structure-Based | 3D structure of the target | Known receptor structure | Can discover novel scaffolds | Dependent on the quality of the receptor model |

| Ligand-Based | Known active ligands | A set of known active molecules | Does not require a receptor structure | Less likely to find novel scaffolds |

Prediction of Self-Assembly of Adenosine Analogues in Solution

Computational methods are also being developed to predict the self-assembly of adenosine analogues in solution. rsc.orgnih.govresearchgate.net Understanding and predicting the ability of these molecules to form aggregates is important, as self-assembly can influence their solubility, bioavailability, and biological activity. rsc.orgnih.govresearchgate.net

These computational approaches often use a combination of quantum chemical calculations and molecular dynamics simulations to determine the structure and thermodynamic stability of molecular clusters. rsc.orgnih.govresearchgate.net By calculating the free energy of dimerization and the formation of larger aggregates, these methods can predict the concentration at which self-assembly is likely to occur. rsc.orgnih.govresearchgate.net Machine learning models are also being explored to predict self-assembly based on molecular structure. rsc.org

Development and Application of 8 Trifluoromethyl Adenosine As a Research Tool and Probe

Utilization as ¹⁹F NMR Probes for Real-Time Enzymatic Reaction Monitoring

The trifluoromethyl group serves as an excellent reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems, ¹⁹F NMR provides a clear, background-free window to observe molecular events. nih.gov 8-(Trifluoromethyl)adenosine and its phosphorylated derivatives can be used to monitor the real-time progress of enzymatic reactions.

When a substrate like this compound triphosphate is converted to its product by an enzyme, the local chemical environment of the CF₃ group changes. This change results in a shift in the ¹⁹F NMR signal. By monitoring the appearance of the product signal and the disappearance of the substrate signal, researchers can quantitatively track enzyme kinetics. For instance, the enzymatic conversion of trifluoromethylated purine (B94841) ribonucleosides can be monitored as the ¹⁹F NMR resonances for the substrate and product are sufficiently separated to allow for effective tracking of the enzymatic activity. acs.org This technique is valuable for discovering and evaluating enzyme inhibitors, as the inhibition of the enzymatic reaction can be directly observed by the lack of change in the ¹⁹F NMR spectrum. acs.orgnih.gov

Table 1: Example of ¹⁹F NMR in Enzymatic Assays

| Compound | State | ¹⁹F Chemical Shift (ppm) | Application |

|---|---|---|---|

| CF₃-Labeled Substrate | Free in solution | δ₁ | Baseline measurement |

| CF₃-Labeled Substrate | Bound to enzyme | δ₂ | Studying substrate binding |

Note: Chemical shift values (δ) are hypothetical and depend on the specific molecule and experimental conditions.

Application as Fluorescent or Spin-Labeled Probes in Biochemical and Cellular Assays

While this compound itself is not intrinsically fluorescent, it serves as a scaffold for the development of fluorescent probes. By attaching a fluorophore to the adenosine (B11128) core, researchers can create probes for various assays. For example, a derivative, 8-(p-CF₃-cinnamyl)-adenosine, has been developed as a fluorescent probe. nih.gov Such probes are used in biochemical assays to detect specific molecules or monitor biological processes. nih.gov

A key application is in the detection of specific nucleic acid sequences. When an oligonucleotide containing a fluorescent adenosine analog hybridizes with its target DNA or RNA, a change in the fluorescence signal can be observed. nih.govresearchgate.net This change can be an increase or decrease in intensity, depending on the probe's design, and allows for real-time detection of the target molecule. For instance, a double-stranded probe incorporating a fluorescent adenosine analog was used to detect cyclin D1 mRNA in total RNA extracts from cancer cells, showing a significant fluorescence increase upon binding to the target. nih.govresearchgate.net

Fluorescent adenosine analogs are also excellent substrates for enzymes like adenosine deaminases that act on RNA (ADARs). nih.gov The enzymatic conversion of the fluorescent adenosine analog to its corresponding inosine (B1671953) product leads to a change in fluorescence, providing a continuous assay to study the enzyme's kinetics and mechanism. nih.gov

Table 2: Properties of a Fluorescent 8-(p-CF₃-cinnamyl)-adenosine Derivative

| Property | Value | Reference |

|---|---|---|

| Excitation Wavelength (λem) | ~350 nm | nih.gov |

| Emission Wavelength (λem) | ~440 nm | nih.gov |

Use in Affinity Chromatography and Chemical Proteomics for Target Purification and Profiling

Affinity chromatography is a powerful technique used to purify specific molecules from a complex mixture. nd.edunovamab.com this compound can be chemically immobilized onto a solid support, such as agarose (B213101) beads, to create an affinity resin. This resin can then be used to capture and purify proteins that bind to adenosine, such as kinases or other ATP-binding proteins, from cell lysates. nd.edu

This principle extends to the field of chemical proteomics, which aims to identify the full spectrum of protein targets of a small molecule. nih.govnih.govscitechnol.com By using an this compound-based probe, researchers can pull down its interacting proteins from a proteome. The captured proteins are then identified using mass spectrometry. nih.gov This approach, known as target profiling, is crucial for understanding a compound's mechanism of action and potential off-target effects. nih.govscitechnol.com Chemical proteomics can reveal novel binding partners and help map the compound's interaction network within the cell. nih.gov

Development of Reporter Gene Assays Incorporating the Compound

Reporter gene assays are a common tool in molecular biology to study the regulation of gene expression. promega.com These assays typically involve linking a regulatory DNA sequence to a gene that encodes a readily detectable protein, such as luciferase or green fluorescent protein (GFP). nih.gov While direct incorporation of this compound into the reporter construct itself is not a standard application, its utility can be envisioned in assays designed to screen for inhibitors of adenosine-binding proteins that regulate transcription. For example, a cell-based reporter assay could be designed where the expression of a reporter gene is controlled by a transcription factor that is, in turn, regulated by an adenosine-binding protein. In such a system, this compound could be used as a tool compound to modulate the activity of the adenosine-binding protein, leading to a measurable change in the reporter gene signal. A specific application involves a Cas9-mediated adenosine transient reporter system developed to enrich for cells that have undergone adenine (B156593) base editing (ABE). nih.gov This system uses a construct where an A-to-G edit on a stop codon leads to the expression of a fluorescent reporter, allowing for the identification of edited cells. nih.gov

Application in Oligonucleotide Hybridization and Nuclease Stability Studies

The incorporation of modified nucleosides into DNA or RNA oligonucleotides is a strategy used to enhance their therapeutic potential, for example, in antisense applications. oup.com Studies have been conducted on oligonucleotides containing 2′-O-(trifluoromethyl)adenosine, a related derivative. oup.comoup.com The introduction of the trifluoromethyl group at the 2' position of the ribose sugar was investigated to determine its effect on the thermal stability of duplexes formed with complementary DNA and RNA strands. oup.comoup.com

The thermal melting temperature (Tm), which is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands, is a measure of duplex stability. It was found that the introduction of 2′-O-(trifluoromethyl)adenosine into an oligodeoxynucleotide did not dramatically alter the stability of the duplex formed with a complementary DNA or RNA strand. oup.com

Another critical factor for therapeutic oligonucleotides is their stability against degradation by nucleases present in serum. The resistance of oligonucleotides containing 2′-O-(trifluoromethyl)adenosine to digestion by nucleases was also examined. The results indicated that the modification did not significantly compromise the nuclease stability of the oligonucleotide. oup.comoup.com

Table 3: Hybridization and Stability of Oligonucleotides Containing 2′-O-(trifluoromethyl)adenosine (A)*

| Duplex | Tm (°C) of Unmodified | Tm (°C) of Modified (A*) | Change in Tm (°C) |

|---|---|---|---|

| ODN/DNA | 55.4 | 54.8 | -0.6 |

| ODN/RNA | 51.1 | 50.7 | -0.4 |

Data derived from studies on 2′-O-(trifluoromethyl)adenosine containing oligodeoxynucleotides (ODNs). oup.com

Analogues and Derivatives of 8 Trifluoromethyl Adenosine in Research

Design Principles for Modified Analogues

The design of modified analogues of 8-(Trifluoromethyl)adenosine is guided by established principles of medicinal chemistry aimed at enhancing specific properties such as metabolic stability, receptor affinity, and cell permeability. The introduction of the trifluoromethyl (CF₃) group itself is a key design choice, as fluorine-containing compounds often exhibit increased lipophilicity and stability. researchgate.net Analogues are frequently designed to study structure-activity relationships (SAR) and to explore specific biological pathways, such as the cyclic adenosine (B11128) diphosphate (B83284) ribose (cADPR)/Ryanodine Receptor (RyR) Ca²⁺ signaling system. researchgate.net

Substituent Effects at C8 and Other Purine (B94841) Positions

The C8 position of the purine ring is a critical site for modification, and the introduction of a trifluoromethyl group significantly influences the molecule's interaction with biological targets. In the context of xanthine (B1682287) derivatives, which share the purine core, an 8-(trifluoromethyl) substituent has been shown to dramatically decrease affinity for both A₁ and A₂ₐ adenosine receptors. nih.gov This highlights the sensitivity of receptor binding pockets to substitutions at this position.

In adenosine derivatives, modifications at the C8 position can create selectivity between different adenosine receptor subtypes. For instance, while hydrophobic substitutions at the C2 position are often required for high binding affinity at the A₂ₐ adenosine receptor (A₂ₐAR), similar substitutions at the C8 position can abolish this affinity while retaining high affinity for the A₃ adenosine receptor (A₃AR). nih.gov This suggests that the binding pocket for C8 substituents in the A₂ₐAR is significantly more constrained than in the A₃AR. nih.gov Other C8 substituents, such as halogens or small alkyl groups, have also been explored to modulate receptor selectivity and affinity. nih.govnih.gov

| Purine Position | Substituent | Effect on Adenosine Receptor Affinity | Reference |

| C8 | Trifluoromethyl (-CF₃) | Markedly reduces affinity at A₁ and A₂ₐ receptors in xanthines. | nih.gov |

| C8 | Hydrophobic groups | Abolishes A₂ₐAR affinity while maintaining A₃AR affinity. | nih.gov |

| C2 | Hydrophobic groups | Required for high A₂ₐAR binding affinity. | nih.gov |

Ribose and Phosphate (B84403) Modifications (e.g., 2'-O-Trifluoromethylation, Oligophosphates)

Modifications to the ribose and phosphate moieties of this compound are crucial for altering its conformational properties, metabolic stability, and mechanism of action. Chemical modification of the ribose-phosphate backbone is an essential strategy for converting RNA into a therapeutic tool by improving its stability against nucleases. nih.gov

One notable modification is 2'-O-trifluoromethylation. The 2'-O-trifluoromethyl (2'-OCF₃) group has been incorporated into adenosine and other ribonucleosides for use in ¹⁹F NMR spectroscopy to study RNA structure and dynamics. nih.gov This modification is less thermodynamically destabilizing within a double helix compared to other labels like 2'-SCF₃. nih.gov The 2'-OCF₃ group influences the ribose to prefer a C2'-endo conformation in single-stranded RNA. nih.gov

Phosphate modifications, including the synthesis of trifluoromethylated adenosine monophosphates and oligophosphates, have also been developed. researchgate.net These modifications are critical for creating analogues of signaling molecules like cyclic adenosine diphosphate ribose (cADPR), where the phosphate chain plays a direct role in biological activity. researchgate.net

| Modification Site | Type of Modification | Purpose / Effect | Reference |

| Ribose 2'-Position | 2'-O-Trifluoromethylation | ¹⁹F NMR label for structural studies; less destabilizing than 2'-SCF₃. | nih.gov |

| Phosphate | Monophosphate synthesis | Building block for more complex analogues. | researchgate.net |

| Phosphate | Oligophosphate synthesis | Creation of analogues for signaling molecules (e.g., cADPR). | researchgate.net |

N⁶, N⁹, and Other Base Modifications

Modifications at the exocyclic N⁶-amino group and the N⁹-glycosidic bond position are common strategies to modulate the biological activity of adenosine analogues. The N⁶ position is located in a hydrophobic pocket in some enzymes, such as the histone methyltransferase DOT1L, and substituents here can significantly impact inhibitor potency and selectivity. nih.gov While an N⁶-methyl group on an adenosine-based inhibitor provides excellent selectivity for DOT1L, larger groups like allyl or butyl can decrease activity. nih.gov In the context of adenosine receptor agonists, bulky N⁶-(arylalkyl) substituents can lead to highly potent A₂ receptor agonists. nih.gov

The N⁹ position is integral to the glycosidic bond and is also a target for modification, particularly in the synthesis of complex analogues like the trifluoromethylated mimic of cADPR, where the purine base is N¹,N⁹-disubstituted. researchgate.net These modifications are essential for creating molecules that can probe the intricate binding requirements of specific biological targets.

Synthetic Strategies for Analogue Libraries and High-Throughput Synthesis for Research

The efficient creation of diverse chemical libraries is essential for drug discovery and for conducting detailed structure-activity relationship (SAR) studies. Parallel synthesis, both in solution and on solid support, has emerged as a powerful strategy for rapidly generating libraries of adenosine derivatives. nih.govrsc.org These high-throughput methods significantly reduce the time and cost associated with synthesizing multiple compounds, thereby accelerating the screening of new biological targets and facilitating faster iterations of the design-make-test-analyze (DMTA) cycle. nih.govresearchgate.net

A key reaction for introducing the trifluoromethyl group at the C8 position of purine nucleosides involves the use of reagents such as methyl fluorosulfonyldifluoroacetate in the presence of copper iodide (FSO₂CF₂CO₂Me/CuI). researchgate.net For functionalization at other positions, such as C2, synthetic routes may involve lithiation-mediated stannyl (B1234572) transfer followed by palladium-catalyzed cross-coupling reactions. nih.gov The development of robust synthesis protocols that yield products in high purity without extensive purification is a key goal, making the process more economical and environmentally friendly. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies on Modified Compounds for Mechanistic Insights

SAR studies are fundamental to understanding how specific chemical modifications influence the biological activity of this compound analogues. These studies provide critical insights into the molecular interactions between a ligand and its target protein.

Key SAR findings for adenosine analogues include:

Adenosine A₂ₐ vs. A₃ Receptors : An unsubstituted N⁶-amino group and a hydrophobic substituent at the C2 position are crucial for high binding affinity at the human A₂ₐAR. Conversely, hydrophobic substitution at the C8 position eliminates A₂ₐAR affinity, demonstrating a powerful tool for designing A₃AR-selective ligands. nih.gov

DOT1L Inhibitors : For adenosine-containing inhibitors of the histone methyltransferase DOT1L, a series of urea-containing derivatives were found to be highly potent. nih.gov SAR studies revealed that a 3- or 4-substituted phenyl group was a preferred moiety, and adding a third substituent at the 5'-position could further enhance inhibitory activity. nih.gov

A₃ Adenosine Receptor Agonists : The design of selective A₃ agonists often involves combining optimal substitutions at both the N⁶ and 5' positions. nih.gov For example, an N⁶-benzyl group combined with a 5'-uronamide function enhances A₃ selectivity. Further substitution on the N⁶-benzyl group, such as a 3-iodo group, leads to highly potent and selective A₃ agonists. nih.gov

Comparative Analysis of Biological Activities in Model Systems

Comparing the biological activities of systematically modified analogues in relevant model systems is crucial for validating design principles and understanding their functional consequences.